

Application Notes and Protocols: Miv-150

Efficacy in the SHIV-RT Macaque Model

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Compound of Interest

Compound Name: Miv 150

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These application notes provide a comprehensive overview of the use of the Simian-Human Immunodeficiency Virus expressing HIV-1 reverse transcriptase (SHIV-RT) macaque model for evaluating the efficacy of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies for novel anti-HIV microbicides.

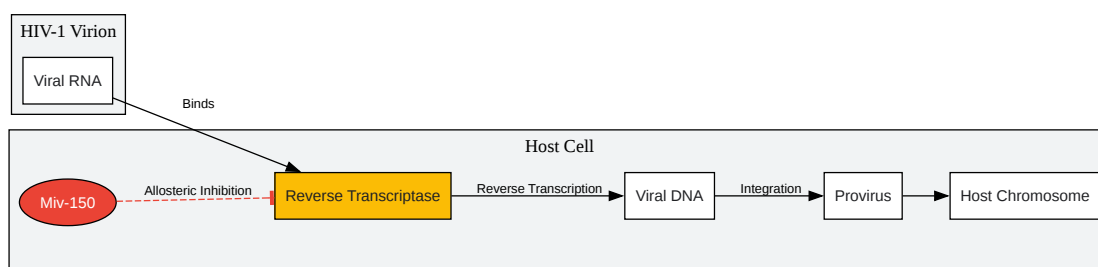
Introduction

The SHIV-RT macaque model is a critical tool in HIV research, allowing for the in vivo evaluation of antiretroviral drugs, including NNRTIs, in a system that closely mimics human infection.^{[1][2][3]} This model utilizes a chimeric virus, typically with an SIVmac239 backbone, where the reverse transcriptase (RT) gene has been replaced with that of HIV-1.^{[1][4]} This renders the virus susceptible to NNRTIs like Miv-150, which are otherwise ineffective against SIV.^[1] Miv-150 is a potent NNRTI that has been evaluated in various formulations, including intravaginal rings (IVRs) and gels, for its potential as a topical microbicide to prevent sexual transmission of HIV.^{[5][6][7]}

Miv-150 Mechanism of Action

Miv-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.^[8] This binding induces a conformational

change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.



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Miv-150 inhibits HIV-1 reverse transcriptase.

Quantitative Data Summary

The efficacy of Miv-150 has been demonstrated in several preclinical studies using the SHIV-RT macaque model. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of Miv-150 Intravaginal Rings (IVRs) Against Vaginal SHIV-RT Challenge

IVR Formulation	Challenge Timing	IVR Duration Post-Challenge	Infection Rate (Miv-150)	Infection Rate (Placebo)	Protection Efficacy	Reference
100 mg MIV-150 EVA-40	2 weeks post-insertion	2 weeks	11.1% (1/9)	68.8% (11/16)	84%	[5]
100 mg MIV-150 EVA-40	24 hours post-insertion	2 weeks	12.5% (1/8)	68.8% (11/16)	82%	[5]
50 mg MIV-150 Silicone	2 weeks post-insertion	2 weeks	29% (2/7)	60% (3/5)	58%	[5]

Table 2: Miv-150 Concentrations in Macaque Tissues and Fluids

Delivery Method	Tissue/Fluid	Time Point	Miv-150 Concentration (mean ± SEM)	Reference
100 mg MIV-150 IVR	Vaginal Tissue	14 days post-insertion	0.616 ± 0.221 ng/mg	[9]
Miv-150 Carrageenan Gel	Rectal Fluid	4 hours post-application	Detectable	[7]
Miv-150 Carrageenan Gel	Rectal Tissue	4 hours post-application	Detectable	[7]
MIV-150 IVR	Plasma	56 days	Persistently detected	[6]

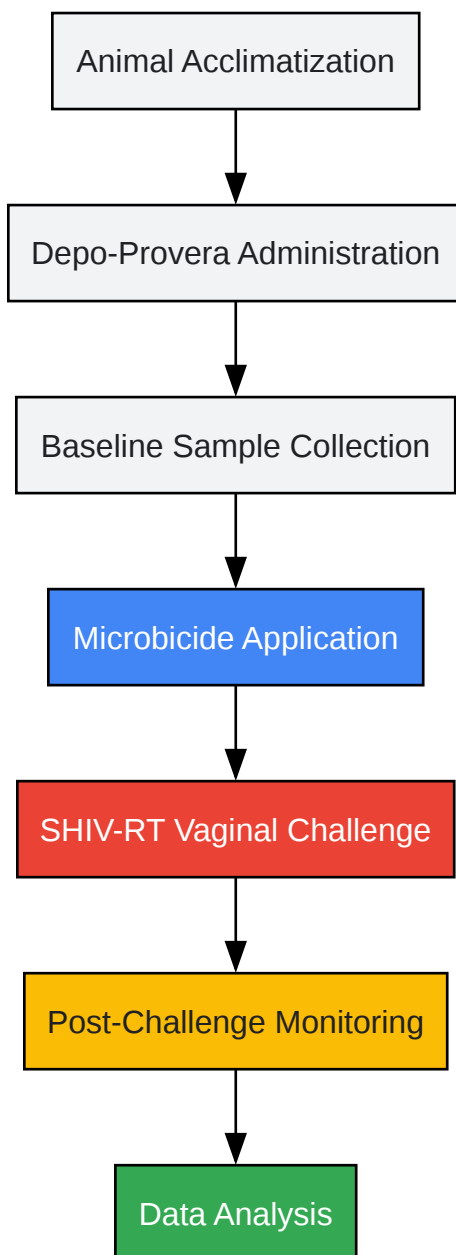
Table 3: Ex Vivo Efficacy of Miv-150 Released from IVRs

IVR Exposure	Tissue Type	Inhibition of SHIV-RT Infection	Reference
14 days (Miv-150 IVR)	Vaginal Tissue	>90%	[9]
14 days (Miv-150 IVR)	Ectocervical Tissue	Not significant	[9] [10]

Experimental Protocols

SHIV-RT Macaque Model for Vaginal Efficacy Testing

This protocol outlines the general procedure for evaluating the efficacy of a topically applied microbicide against vaginal SHIV-RT challenge in macaques.



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Vaginal SHIV-RT challenge workflow.

Materials:

- Adult female rhesus macaques (*Macaca mulatta*)

- Depo-Provera (medroxyprogesterone acetate)
- Miv-150 formulation (e.g., IVR or gel) and placebo control
- SHIV-RT virus stock (e.g., derived from SIVmac239 with HIV-1 HxB2 RT)
- Anesthetic agents (e.g., ketamine)
- Blood collection tubes (EDTA)
- Vaginal swabs
- Biopsy forceps

Procedure:

- **Animal Selection and Acclimatization:** Select healthy, adult female rhesus macaques and allow them to acclimatize to the housing conditions.
- **Hormonal Synchronization:** Administer Depo-Provera to synchronize the menstrual cycles and thin the vaginal epithelium, increasing susceptibility to infection.
- **Baseline Sample Collection:** Prior to treatment, collect baseline blood samples for immunological analysis and vaginal swabs for microbiome and baseline virological assessment.
- **Microbicide Administration:**
 - **IVRs:** Insert the Miv-150-containing or placebo IVR into the vaginal vault.
 - **Gels:** Apply a defined volume of the Miv-150 or placebo gel into the vaginal canal.
- **SHIV-RT Challenge:** At a specified time point after microbicide administration (e.g., 24 hours or 2 weeks), challenge the animals by intravaginal inoculation with a defined dose of SHIV-RT.
- **Post-Challenge Monitoring:**

- Collect blood samples weekly to monitor for plasma viral load (SIV RNA) using a validated qRT-PCR assay.
- Monitor for seroconversion by measuring SIV-specific antibodies.
- Perform immunological assays, such as flow cytometry, to assess CD4+ T cell counts and other immune cell populations.
- Data Analysis: Compare the infection rates between the Miv-150-treated and placebo groups to determine the protective efficacy. Analyze viral loads and immunological parameters to assess the impact of the intervention.

Virological Assays: Plasma Viral Load Quantification

Principle:

Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in the plasma of infected animals.

Procedure:

- Plasma Separation: Collect whole blood in EDTA tubes and centrifuge to separate the plasma.
- RNA Extraction: Extract viral RNA from a defined volume of plasma using a commercial viral RNA extraction kit.
- qRT-PCR: Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the SIV genome (e.g., gag).
- Quantification: Generate a standard curve using a plasmid containing the target sequence of known concentration to quantify the viral RNA copies per milliliter of plasma.[\[11\]](#)

Immunological Assays: SIV-Specific Antibody ELISA

Principle:

An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify SIV-specific antibodies in the plasma of infected animals, indicating seroconversion.

Procedure:

- **Antigen Coating:** Coat a 96-well plate with a whole SIV lysate or a specific SIV antigen (e.g., gp120).
- **Blocking:** Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
- **Sample Incubation:** Add serially diluted plasma samples from the macaques to the wells and incubate.
- **Secondary Antibody:** Add a horseradish peroxidase (HRP)-conjugated anti-macaque IgG antibody.
- **Detection:** Add a TMB substrate and stop the reaction with a stop solution.
- **Measurement:** Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution with a signal significantly above the background.

Conclusion

The SHIV-RT macaque model is an indispensable tool for the preclinical evaluation of anti-HIV microbicides like Miv-150. The data generated from these studies provide crucial insights into the potential efficacy of candidate products and inform their progression into clinical trials. The protocols outlined above provide a framework for conducting robust and reproducible efficacy studies in this model.

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